1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester
Description
The compound 1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester is a piperidine derivative featuring dual 4-chlorophenyl substituents: a benzyl group at the 1-position and a sulfonyl group at the 4-position of the piperidine ring. The ethyl ester of the 4-piperidinecarboxylic acid further enhances its lipophilicity, making it a candidate for medicinal chemistry applications, particularly in central nervous system (CNS) targeting or enzyme inhibition.
Properties
IUPAC Name |
ethyl 1-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2NO4S/c1-2-28-20(25)21(29(26,27)19-9-7-18(23)8-10-19)11-13-24(14-12-21)15-16-3-5-17(22)6-4-16/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDHMWQQBRXOPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester typically involves multiple steps. The process begins with the preparation of the piperidine ring, followed by the introduction of the chlorophenyl and sulfonyl groups. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and carboxylic acid derivatives. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings.
Chemical Reactions Analysis
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where nucleophiles replace the chlorine atoms. Common reagents and conditions for these reactions include organic solvents, catalysts, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Industry: The compound can be used in the production of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Substituent Effects: The 4-chlorophenyl sulfonyl group in the target compound (vs. The benzyl group at the 1-position (absent in ) introduces steric hindrance, which may affect binding to biological targets compared to simpler analogs.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~467 g/mol) compared to simpler analogs (e.g., 331.82 g/mol in ) suggests increased lipophilicity, favoring blood-brain barrier penetration.
Synthetic Pathways :
- Synthesis of the target compound likely parallels methods in , where sulfonylation of a piperidine precursor (e.g., ethyl piperidine-4-carboxylate) is followed by benzylation.
Biological Relevance :
Biological Activity
1-[(4-Chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-4-piperidinecarboxylic acid ethyl ester, commonly referred to as a piperidine derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by a piperidine ring substituted with chlorophenyl and sulfonyl groups, which contribute to its pharmacological properties.
Chemical Structure
The chemical structure can be represented as follows:
Pharmacological Properties
Research indicates that this compound exhibits a range of biological activities, including:
- Antibacterial Activity : Studies have shown that piperidine derivatives possess significant antibacterial properties. For instance, compounds similar to this compound demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is particularly noteworthy, with some derivatives showing IC50 values in the low micromolar range, indicating potential applications in treating conditions like Alzheimer's disease .
- Hypoglycemic Activity : Research suggests that piperidine derivatives can influence glucose metabolism, making them candidates for hypoglycemic agents. This effect is particularly relevant in the context of diabetes management .
Study 1: Antibacterial Screening
A study synthesized several piperidine derivatives, including the target compound, and evaluated their antibacterial efficacy. The results indicated that the compound exhibited strong activity against Salmonella typhi, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL, while showing moderate activity against Escherichia coli and Staphylococcus aureus .
Study 2: Enzyme Inhibition Assay
In another investigation focusing on enzyme inhibition, the compound was tested as an AChE inhibitor. The results revealed that it inhibited AChE with an IC50 value of 0.63 µM, showcasing its potential as a therapeutic agent for neurodegenerative diseases .
The biological activity of this compound is thought to be mediated through multiple mechanisms:
- Binding Interactions : Molecular docking studies suggest that the compound interacts favorably with target proteins due to its structural features, which enhance binding affinity .
- Sulfamoyl Group Contribution : The presence of the sulfonamide moiety is significant for its pharmacological action, contributing to both antibacterial and enzyme inhibitory activities .
Data Summary Table
| Activity | Tested Strain/Enzyme | Result | IC50/MIC Value |
|---|---|---|---|
| Antibacterial | Salmonella typhi | Strong Activity | 32 µg/mL |
| Antibacterial | Escherichia coli | Moderate Activity | 64 µg/mL |
| AChE Inhibition | Acetylcholinesterase | Significant Inhibition | 0.63 µM |
| Urease Inhibition | Urease | Strong Inhibitory Activity | Not specified |
Q & A
Basic: What are the standard synthetic routes for preparing this compound, and how can reaction progress be monitored?
Methodological Answer:
The compound is synthesized via nucleophilic substitution between ethyl piperidin-4-carboxylate and 4-chlorobenzenesulfonyl chloride under basic conditions (pH 9–10 adjusted with Na₂CO₃). Key steps include:
- Reaction Setup : Stirring reactants in aqueous medium at room temperature for 3 hours.
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) to track sulfonylation completion.
- Purification : Precipitation by chilling the reaction mixture, followed by filtration and drying .
Critical Parameters : Excess sulfonyl chloride ensures complete substitution, while pH control minimizes hydrolysis of the sulfonyl chloride.
Basic: Which spectroscopic techniques are optimal for characterizing this compound, and what key structural features do they confirm?
Methodological Answer:
- ¹H/¹³C NMR : Confirms ester (-COOEt), sulfonyl (-SO₂-), and aromatic protons. For example:
- Ester group: δ ~4.1–4.3 ppm (quartet, -CH₂CH₃) and δ ~1.2–1.4 ppm (triplet, -CH₃).
- Piperidine ring protons: δ ~2.5–3.5 ppm (multiplet).
- FT-IR : Peaks at ~1350 cm⁻¹ (S=O symmetric stretch) and ~1150 cm⁻¹ (S=O asymmetric stretch) confirm sulfonyl groups.
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z ~455.02 (C₂₁H₂₂Cl₂NO₅S⁺) validates the molecular formula .
Advanced: How can conflicting solubility data (e.g., in polar vs. nonpolar solvents) be resolved during formulation studies?
Methodological Answer:
Contradictions in solubility profiles (e.g., discrepancies between DMSO and chloroform solubility) arise from the compound’s amphiphilic structure. To resolve this:
Phase Solubility Analysis : Perform experiments in solvent mixtures (e.g., DMSO:water gradients) to identify co-solvency thresholds.
Hansen Solubility Parameters (HSP) : Calculate HSP values to predict solubility in untested solvents.
Crystallinity Assessment : Use X-ray diffraction (XRD) to determine if polymorphic forms influence solubility .
Advanced: What strategies optimize the yield of the sulfonylation step in large-scale synthesis?
Methodological Answer:
Yield optimization involves:
- Design of Experiments (DoE) : Vary factors like temperature (20–40°C), stoichiometry (1:1 to 1:1.2), and reaction time (2–6 hours) to identify optimal conditions.
- Continuous-Flow Chemistry : Implement flow reactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis) .
- Catalysis : Explore mild bases (e.g., K₂CO₃) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate sulfonylation .
Advanced: How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for reactions at the sulfonyl group.
- Molecular Electrostatic Potential (MEP) Maps : Identify electrophilic hotspots (e.g., sulfonyl sulfur) prone to nucleophilic attack.
- MD Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics .
Basic: What are the compound’s stability profiles under varying pH and temperature conditions?
Methodological Answer:
- pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 40°C for 24 hours). Monitor via HPLC for:
- Acidic Conditions : Ester hydrolysis to carboxylic acid.
- Basic Conditions : Sulfonamide cleavage.
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition onset at ~200°C. Store at 2–8°C in inert atmosphere .
Advanced: How to address discrepancies in biological activity data across cell-based assays?
Methodological Answer:
Contradictions (e.g., IC₅₀ variability in kinase inhibition assays) may stem from:
- Cell Membrane Permeability : Use logP calculations (predicted ~3.2) to adjust assay media with permeability enhancers (e.g., cyclodextrins).
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess degradation rates.
- Off-Target Profiling : Perform kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
